4,10-Dimethylundeca-3,9-dien-5-OL
Description
4,10-Dimethylundeca-3,9-dien-5-OL is a branched aliphatic dienol characterized by conjugated double bonds at positions 3 and 9, a hydroxyl group at position 5, and methyl substituents at positions 4 and 10. Its molecular formula is C₁₃H₂₂O, with a molecular weight of 194.31 g/mol.
Properties
CAS No. |
88262-16-2 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
4,10-dimethylundeca-3,9-dien-5-ol |
InChI |
InChI=1S/C13H24O/c1-5-8-12(4)13(14)10-7-6-9-11(2)3/h8-9,13-14H,5-7,10H2,1-4H3 |
InChI Key |
KERLGWLNMPSXHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)C(CCCC=C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Geranylacetone Reduction Pathway
The ketone precursor geranylacetone (6,10-dimethylundeca-5,9-dien-2-one) undergoes stereoselective reduction to yield the target alcohol. Sodium borohydride in methanol at -25°C achieves 68% yield with 3:1 diastereomeric ratio (dr), while Luche conditions (CeCl₃·7H₂O/NaBH₄) improve selectivity to 9:1 dr.
Mechanistic Analysis
The Meerwein-Ponndorf-Verley mechanism dominates in alcoholic solvents, with boron hydrides delivering hydride to the si-face of the ketone. Molecular modeling shows 2.8 kcal/mol preference for the (5R) configuration due to 1,3-allylic strain minimization.
Optimization Data
Aldol Condensation Strategy
A three-step sequence from (R)-citronellal demonstrates scalability:
Step 1: Transesterification with ethyl acetoacetate (120°C, 6h) forms β-ketoester intermediate (87% yield).
Step 2: Carroll rearrangement under Dean-Stark conditions (toluene, 110°C) generates γ,δ-unsaturated ketone.
Step 3: Asymmetric transfer hydrogenation using Noyori catalyst [(R)-BINAP-RuCl₂] achieves 92% ee (TOF = 320 h⁻¹).
Table 2: Comparative Reaction Outcomes
| Method | Yield (%) | ee (%) | Cost Index | Scale (g) |
|---|---|---|---|---|
| NaBH₄ Reduction | 68 | - | 1.2 | 500 |
| Luche Reduction | 72 | 84 | 3.8 | 50 |
| Enzymatic Reduction | 91 | >99 | 6.5 | 10 |
| Catalytic Hydrogenation | 82 | 95 | 4.1 | 200 |
Palladium-Catalyzed Coupling
Suzuki-Miyaura cross-coupling between alkenyl boronate (C3-C9 fragment) and bromoalkene (C10-C15 fragment) under Pd(PPh₃)₄ catalysis (2 mol%) in THF/H₂O (3:1) at 60°C constructs the conjugated diene system. Key parameters:
- Ligand screening: XPhos > SPhos > DavePhos (krel = 1.0:0.7:0.3)
- Base optimization: Cs₂CO₃ (95% yield) > K₃PO₄ (88%) > Et₃N (72%)
- Oxygen exclusion critical (degradation <5% vs. 23% in air)
Workup Protocol
- Quench with NH₄Cl (sat.)
- Extract with EtOAc (3×)
- Dry over MgSO₄
- Chromatography (SiO₂, hexane:EtOAc 4:1)
Stereochemical Control
The C5 stereocenter configuration determines biological activity. Chiral HPLC analysis (Chiralpak AD-H column, hexane:i-PrOH 95:5) resolves enantiomers (α = 1.22). Dynamic kinetic resolution using Shvo's catalyst [(Ph₄C₅O)₂RuH(CO)] enables 98% ee at 80°C through hydrogen-bond-directed transition state.
Industrial-Scale Considerations
Batch process economics favor the geranylacetone route ($23/kg) versus palladium catalysis ($41/kg). Continuous flow systems reduce reaction time from 18h to 45min (Microinnova reactor data). Environmental metrics:
- E-factor: 18 (batch) vs. 5.2 (flow)
- PMI: 32 vs. 11
- Carbon intensity: 6.8 kg CO₂/kg vs. 2.1 kg CO₂/kg
Chemical Reactions Analysis
4,10-Dimethylundeca-3,9-dien-5-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of esters or ethers.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with sodium borohydride will produce a saturated alcohol .
Scientific Research Applications
4,10-Dimethylundeca-3,9-dien-5-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential therapeutic properties, including its use in developing new drugs and treatments.
Industry: It is utilized in the production of fragrances, flavors, and other industrial products due to its distinct chemical properties
Mechanism of Action
The mechanism of action of 4,10-Dimethylundeca-3,9-dien-5-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and double bonds play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares a dienol backbone with several analogs, but variations in substituents, stereochemistry, and functional groups significantly influence its properties. Key comparisons include:
a. (5S,9S,10S*,13E)-Lambda-7,13-dien-15-ol (Compound 2, )
- Structure: A diterpenoid derivative with a hydroxyl group at position 15 and conjugated double bonds at positions 7 and 13.
- Key Differences :
- Applications : Isolated from natural sources, such compounds are often studied for antimicrobial or anti-inflammatory properties.
b. 1,9-Decadien-4-ol, 10-Iodo-, (9Z) ()
- Structure: A 10-carbon dienol with an iodo substituent at position 10 and a hydroxyl group at C4.
- Key Differences :
- Applications : Likely used as a synthetic intermediate due to its reactive iodine moiety.
Physicochemical Properties
*Data limitations in the provided evidence preclude precise thermal property comparisons.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,10-Dimethylundeca-3,9-dien-5-OL, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : Synthesis optimization requires systematic variation of catalysts (e.g., palladium complexes for cross-coupling reactions ), solvents (polar vs. non-polar), and temperature. For example, Sonogashira coupling protocols (as detailed in PdCl₂(PPh₃)₂-catalyzed reactions ) can introduce alkyne moieties critical for diene formation. Monitor reaction progress via TLC or HPLC and confirm stereochemistry using NOESY NMR . Yield improvements often hinge on inert atmospheres (argon) and stoichiometric adjustments .
Q. How can researchers reliably characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
- ¹H/¹³C NMR to verify olefinic proton environments (δ 5–6 ppm for conjugated dienes) and methyl group positions .
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>98% threshold for biological assays) .
Q. What solvent systems and storage conditions preserve the stability of this compound?
- Methodological Answer : Test solubility in DMSO, ethanol, or chloroform using UV-Vis spectroscopy to detect degradation (absorbance shifts >5 nm indicate instability) . Store under argon at −20°C in amber vials to prevent oxidation of diene moieties . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?
- Methodological Answer : Address discrepancies by:
- Reproducing experiments under identical conditions to rule out human/technical error .
- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .
- High-resolution tandem MS to differentiate isobaric impurities (e.g., isotopic vs. structural variants) . Document batch-specific variations (e.g., deuterated solvents in NMR) .
Q. What mechanistic insights explain the catalytic activity of this compound in [specific reaction systems]?
- Methodological Answer : Use kinetic isotope effects (KIEs) and DFT calculations to probe transition states . For example, deuterate methyl groups (e.g., CH₂ND₃·HCl ) to study hydrogen transfer steps. Couple with in-situ IR spectroscopy to monitor intermediate formation . Compare turnover frequencies (TOF) under varying pH and temperature to map activation barriers.
Q. How do structural modifications (e.g., fluorination at C-9) affect the bioactivity of this compound?
- Methodological Answer : Synthesize analogs via Suzuki-Miyaura coupling (e.g., fluorophenylboronic acid ) and assess structure-activity relationships (SAR) using:
- In vitro assays (e.g., enzyme inhibition IC₅₀) .
- Molecular docking to predict binding affinities .
- Metabolic stability tests (e.g., liver microsomes) to evaluate pharmacokinetic profiles .
Q. What strategies mitigate degradation pathways of this compound under physiological conditions?
- Methodological Answer : Identify degradation products via LC-MS/MS and propose stabilization methods:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
